(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
“(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid”, also known as PPEPBA, is a boronic acid derivative derived from pyrazole. It has the molecular formula C11H13BN2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a pyrazol-1-yl group through an ethoxy linker . The molecular weight is 232.04 g/mol .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Silylated or Germylated Pyrazoleboronic Acids : This research explores the synthesis of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids through lithiation/silylation and lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles, which could have implications in various chemical synthesis processes (Durka et al., 2015).
Bioanalytical Applications
- Bioanalysis and In Vitro Metabolite Profiling : This study focuses on a boronic acid-based anticancer molecule, examining its pKa, developing a reverse-phase high-performance liquid chromatography bioanalytical method, and identifying its in vitro metabolites (Zagade et al., 2020).
Biomimetic Applications
- Biomimetic CO2 Hydration Activity of Boronic Acids : This research investigates the CO2 hydration activities of various boronic acids, including 3-methyl-6-(1H-pyrazol-1-yl)phenylboronic acid, using density functional theory calculations. It highlights their potential in carbon capture applications (Verma et al., 2021).
Analytical Chemistry and Sensor Development
- On-Off-On Relay Fluorescence Recognition of Ions : A boronic acid derivative was synthesized for sequential fluorescence probing of Fe3+ and F- ions, showcasing the potential of such compounds in developing sensitive and selective sensors for ion detection in biological systems (Selvaraj et al., 2019).
Chemical Interaction Studies
- Investigation of the N-B Interaction in Arylboronate Systems : This study examines the intramolecular N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate, which is significant in molecular recognition and chemosensing. It highlights the role of solvent and complexing substrate in the formation of N-B dative bonds (Zhu et al., 2006).
properties
IUPAC Name |
[4-(2-pyrazol-1-ylethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-2-4-11(5-3-10)17-9-8-14-7-1-6-13-14/h1-7,15-16H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRYQSUOVORFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657362 | |
Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid | |
CAS RN |
957061-18-6 | |
Record name | B-[4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.